3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)
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Overview
Description
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is a complex organic compound characterized by the presence of sulfonamide groups and a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) typically involves the reaction of 4-amino-N-ethylbenzenesulfonamide with a disulfide-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as DTT or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying disulfide bond formation.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) involves its interaction with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, while the disulfide linkage can interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Disulfanediylbis(4-amino-N-methylbenzenesulfonamide)
- 3,3’-Disulfanediylbis(4-amino-N-propylbenzenesulfonamide)
Comparison
Compared to its analogs, 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is unique due to its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity. This makes it particularly interesting for applications where these properties are crucial.
Properties
Molecular Formula |
C16H22N4O4S4 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-amino-3-[[2-amino-5-(ethylsulfamoyl)phenyl]disulfanyl]-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C16H22N4O4S4/c1-3-19-27(21,22)11-5-7-13(17)15(9-11)25-26-16-10-12(6-8-14(16)18)28(23,24)20-4-2/h5-10,19-20H,3-4,17-18H2,1-2H3 |
InChI Key |
WRDOMYPXGSDAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)S(=O)(=O)NCC)N |
Origin of Product |
United States |
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